N-[3-[benzyl(methyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide
Description
N-[3-[benzyl(methyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities
Properties
Molecular Formula |
C23H22N4O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-[benzyl(methyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N4O2S/c1-17-12-14-19(15-13-17)30(28,29)26-22-23(25-21-11-7-6-10-20(21)24-22)27(2)16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,24,26) |
InChI Key |
IPQZVANAPCPFOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[benzyl(methyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the formation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-[benzyl(methyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different pharmacological properties .
Scientific Research Applications
N-[3-[benzyl(methyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on various biological targets.
Medicine: It has potential as a lead compound for developing new drugs, particularly for treating infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[benzyl(methyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Uniqueness
What sets N-[3-[benzyl(methyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide apart is its unique combination of functional groups, which may confer distinct pharmacological properties. Its benzyl(methyl)amino and sulfonamide moieties can enhance its binding affinity to specific targets, potentially making it more effective in certain applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
